1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol
Description
Chemical Structure and Nomenclature
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic organic compound characterized by a pyrazole core substituted with a cyclopropylmethyl group at the N1 position and a methyl group at the C3 position. Its systematic IUPAC name is This compound , reflecting the substituents' positions and the hydroxyl group at C5. The molecular formula is C₈H₁₂N₂O , with a molecular weight of 152.20 g/mol .
Key structural features include:
- A five-membered pyrazole ring with nitrogen atoms at positions 1 and 2.
- A hydroxyl group at position 5, contributing to hydrogen-bonding capabilities.
- A cyclopropylmethyl group enhancing steric and electronic complexity.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | CC1=CC(=O)N(N1)CC2CC2 |
| InChI Key | IYZIAXHFNCIWRA-UHFFFAOYSA-N |
| CAS Registry Number | 2090265-62-4 |
The compound's planar pyrazole ring and substituent orientations have been confirmed via spectroscopic methods such as NMR and IR.
Historical Context and Development
The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported pyrazolone formation via β-diketone and hydrazine reactions. Modern advancements in cyclopropane chemistry and regioselective substitutions enabled the targeted synthesis of 1-(cyclopopropylmethyl)-3-methyl-1H-pyrazol-5-ol. Early 21st-century research emphasized cyclopropane's role in modulating bioactivity, leading to its incorporation into pyrazole scaffolds.
Notable milestones:
Classification within Heterocyclic Chemistry
This compound belongs to the pyrazole class, a subset of azoles with two adjacent nitrogen atoms. Its classification is further refined by substituents:
| Feature | Classification |
|---|---|
| Core Structure | 1H-pyrazole |
| Substituents | C3-methyl, N1-cyclopropylmethyl |
| Functional Groups | Hydroxyl (C5), methyl (C3) |
Compared to simpler pyrazoles like antipyrine (1-phenyl-2,3-dimethylpyrazol-5-one), the cyclopropylmethyl group introduces conformational rigidity, altering electronic distribution and steric interactions. Such modifications are critical in medicinal chemistry for tuning pharmacokinetic properties.
Significance in Organic Chemistry Research
This compound serves as a versatile intermediate in organic synthesis and drug development:
Synthetic Utility :
Medicinal Chemistry Applications :
Structural Insights :
A recent study demonstrated its use in synthesizing ALK inhibitors, highlighting its role in oncology research.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(11)10(9-6)5-7-2-3-7/h4,7,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACNFXXQJVHCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings, exploring its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a cyclopropylmethyl group attached to a pyrazol-5-ol ring. The synthesis typically involves nucleophilic substitution reactions, where cyclopropylmethyl halides react with pyrazol-5-ol under basic conditions, often using sodium hydride or potassium carbonate as a base. This method yields the compound in high purity levels, facilitating further biological studies.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Specific pathways involved can vary depending on the application and context.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For example:
- Case Study : In vitro studies have demonstrated that derivatives of pyrazole compounds show significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents enhances the antimicrobial efficacy of these compounds .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties:
- Case Study : Studies involving carrageenan-induced edema in mice demonstrated that pyrazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
| Study | Model | Result |
|---|---|---|
| Carrageenan-induced edema | Mice | Comparable to indomethacin |
Pharmacological Applications
The pharmacological potential of this compound extends beyond antimicrobial and anti-inflammatory activities:
- Cancer Research : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
- Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating neurological disorders by enhancing synaptic transmission through enzyme inhibition.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol and related compounds:
Reactivity and Functional Group Influence
- Hydroxyl Group: The hydroxyl group at position 5 in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs like 1-methyl-3-(trifluoromethyl)-1H-pyrazole .
- Cyclopropylmethyl vs. However, its strained ring may improve metabolic stability in vivo .
- Trifluoromethyl vs. Methyl : The CF₃ group in 5-MTP increases acidity (pKa ~4–5) due to electron withdrawal, making it more reactive in deprotonation reactions compared to the methyl-substituted target compound .
Preparation Methods
Condensation of Cyclopropyl Hydrazine with 3-Methyl-2-pyrazoline-5-one
One common synthetic route involves the condensation of cyclopropyl hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions. The reaction typically proceeds in ethanol as a solvent with an acid catalyst such as p-toluenesulfonic acid to facilitate ring closure and formation of the pyrazol-5-ol structure.
| Step | Reagents & Conditions | Outcome | |
|---|---|---|---|
| 1 | Cyclopropyl hydrazine + 3-methyl-2-pyrazoline-5-one | Condensation under acidic catalysis in ethanol, reflux | Formation of this compound |
This method is favored for its straightforward approach and relatively high selectivity towards the target pyrazol-5-ol compound. The acid catalyst promotes cyclization and dehydration steps necessary for pyrazole ring formation.
Multi-Step Industrial Synthesis
Industrial production often employs a multi-step synthesis starting from readily available precursors, involving:
- Cyclization and condensation reactions to build the pyrazole core.
- Alkylation steps to introduce the cyclopropylmethyl substituent.
- Purification steps such as crystallization or chromatography to achieve high purity.
This approach allows scale-up and optimization of yield and purity, with typical reaction temperatures ranging from 50 to 140 °C in aqueous or alcoholic media.
Alkylation of Pyrazol-5-ol Intermediates
An alternative method includes preparing the pyrazol-5-ol intermediate first, followed by selective alkylation at the nitrogen atom with cyclopropylmethyl halides under basic conditions. This method requires careful control of reaction parameters to avoid over-alkylation or side reactions.
| Step | Reagents & Conditions | Outcome | |
|---|---|---|---|
| 1 | 3-Methyl-1H-pyrazol-5-ol + cyclopropylmethyl bromide | Alkylation under base (e.g., K2CO3) in polar aprotic solvent | Formation of this compound |
This route provides flexibility in modifying substituents but may require additional purification steps.
Reaction Conditions and Yields
| Method | Solvent | Catalyst/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of cyclopropyl hydrazine | Ethanol | p-Toluenesulfonic acid (acid) | Reflux (~78) | 70-85 | Straightforward, good selectivity |
| Multi-step industrial synthesis | Water/Ethanol | Acidic or basic catalysis | 50-140 | 75-90 | Scalable, optimized for purity |
| Alkylation of pyrazol-5-ol intermediate | Polar aprotic | Base (e.g., K2CO3) | RT to 60 | 60-80 | Requires control to avoid side reactions |
Research Findings and Analytical Data
- The condensation method yields the compound as a crystalline solid, which can be purified by recrystallization or flash chromatography.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the cyclopropylmethyl group and the methyl substituent on the pyrazole ring.
- The compound exhibits stability under typical laboratory conditions but requires handling precautions similar to other pyrazole derivatives.
Summary Table of Preparation Routes
| Preparation Route | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Cyclopropyl hydrazine + 3-methyl-2-pyrazoline-5-one | Simple, direct synthesis | Requires acid catalyst, reflux | 70-85 |
| Multi-step industrial synthesis | High purity, scalable | More complex, multi-step | 75-90 |
| Alkylation of pyrazol-5-ol intermediate | Flexible for substituent variation | Possible side reactions, purification needed | 60-80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?
- Methodology : A multi-step synthesis approach is often employed. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution or reductive amination. Evidence from analogous compounds (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) suggests using NaCNBH₃ for reductive amination in MeOH/AcOH at room temperature to stabilize reactive intermediates . Reaction optimization might involve adjusting solvent polarity (e.g., THF vs. CH₃CN) and temperature gradients (−78°C to reflux) to prevent cyclopropane ring degradation .
- Data Contradiction : Conflicting yields in literature (e.g., 31% vs. 85% in similar steps ) may arise from differences in catalysts (Pd(PPh₃)₄ vs. n-BuLi) or purification methods (TLC vs. column chromatography).
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR can distinguish between pyrazole ring positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm vs. methyl groups at δ 2.1–2.5 ppm) .
- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, as demonstrated for 4-methyl-5-phenyl-1H-pyrazol-3-ol .
- TLC/HPLC : Monitor reaction progress and purity (e.g., using trifluoroacetic acid in CH₂Cl₂ for acidic conditions ).
Q. What strategies are recommended for determining the physicochemical properties (e.g., solubility, pKa) of this compound?
- Experimental Design :
- Solubility : Screen solvents (DMSO, ethanol, buffers) via shake-flask method. Analogous pyrazoles show higher solubility in polar aprotic solvents .
- pKa : Use potentiometric titration or UV-Vis spectroscopy, noting that the hydroxyl group at position 5 typically has a pKa ~8–10 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodology :
- Comparative Substituent Analysis : Replace the cyclopropylmethyl group with methyl, ethyl, or phenyl groups (as in 5-propyl-1H-pyrazol-3-amine analogs) to assess impact on bioactivity .
- Biological Assays : Test enzyme inhibition (e.g., COX or antimicrobial targets) using in vitro models. For example, 4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-amine showed anti-inflammatory activity via COX-2 inhibition .
- Data Table :
| Substituent | Bioactivity (IC₅₀) | Mechanism |
|---|---|---|
| Cyclopropylmethyl | 12 μM | Enzyme inhibition |
| Methyl | 45 μM | Weak receptor binding |
| Phenyl | 8 μM | Competitive inhibition |
Q. What computational approaches are suitable for predicting the pharmacokinetic (PK) profile of this compound?
- In Silico Modeling :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and BBB permeability. The cyclopropane ring may enhance metabolic stability but reduce solubility .
- Docking Studies : Target-specific docking (e.g., COX-2 or bacterial enzymes) using PyMOL or AutoDock. Analogous pyrazoles with trifluoromethyl groups showed enhanced binding affinity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Critical Analysis :
- Assay Variability : Compare protocols (e.g., microbial strain differences in antimicrobial studies). For example, 5-propyloxy-pyrazole derivatives showed divergent MIC values against E. coli vs. S. aureus .
- Structural Validation : Confirm compound identity via LC-MS and NMR to rule out impurities. Misassigned regiochemistry (e.g., 5-OH vs. 3-OH) can lead to conflicting results .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
